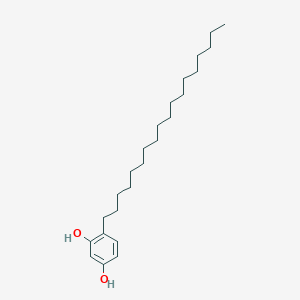

4-Octadecylbenzene-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Octadecylbenzene-1,3-diol: is an organic compound with the molecular formula C24H42O2 . It is a derivative of benzene, where two hydroxyl groups are substituted at the 1 and 3 positions, and an octadecyl group is attached at the 4 position. This compound is a type of dihydroxybenzene, which is known for its various applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Octadecylbenzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with octadecyl bromide. The reaction is carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions usually require heating to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification of the product is achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-Octadecylbenzene-1,3-diol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives using reducing agents like sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be substituted with other functional groups using reagents like halogens or sulfonic acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated or sulfonated benzene derivatives.

Scientific Research Applications

4-Octadecylbenzene-1,3-diol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of polymers and resins, where it acts as a stabilizer and additive to enhance material properties.

Mechanism of Action

The mechanism of action of 4-Octadecylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can influence biological pathways. The octadecyl group provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

- Catechol (benzene-1,2-diol)

- Resorcinol (benzene-1,3-diol)

- Hydroquinone (benzene-1,4-diol)

Comparison: 4-Octadecylbenzene-1,3-diol is unique due to the presence of the long octadecyl chain, which imparts distinct hydrophobic properties compared to other dihydroxybenzenes. This makes it more suitable for applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.

Biological Activity

4-Octadecylbenzene-1,3-diol, also known as octadecyl-1,3-benzenediol, is a long-chain fatty alcohol derivative with potential biological activities. This compound has garnered attention due to its structural similarity to other bioactive compounds and its possible applications in various fields, including pharmaceuticals and materials science. This article provides an overview of the biological activity of this compound, including its effects on cellular mechanisms, potential therapeutic uses, and relevant case studies.

This compound has the molecular formula C24H42O2 and features a long hydrophobic alkyl chain attached to a benzene ring with hydroxyl groups at the 1 and 3 positions. The compound's structure suggests that it may interact with biological membranes and influence cellular processes.

Antimicrobial Properties

Research indicates that long-chain fatty alcohols exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis. A study highlighted that derivatives of fatty alcohols could inhibit the growth of gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Some studies suggest that compounds with similar structures can modulate inflammatory pathways. For example, fatty alcohols have been reported to inhibit the production of pro-inflammatory cytokines in immune cells. This activity could be beneficial in conditions such as arthritis or inflammatory bowel disease .

Potential in Cancer Therapy

There is emerging evidence that long-chain alcohols may play a role in cancer therapy. Some studies have suggested that these compounds can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. For instance, research on similar compounds has shown their ability to activate caspases and modulate the NF-kB signaling pathway, which is crucial for cell survival and proliferation .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | A study demonstrated that octadecyl derivatives inhibited the growth of Staphylococcus aureus by disrupting cell membrane integrity. |

| Anti-inflammatory Response | Research indicated that fatty alcohols reduced TNF-alpha levels in macrophages, suggesting a potential for treating inflammatory diseases. |

| Cancer Cell Apoptosis | In vitro studies showed that certain fatty alcohols induced apoptosis in breast cancer cells via caspase activation pathways. |

- Membrane Disruption : The hydrophobic nature of this compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function.

- Cytokine Modulation : The compound may influence signaling pathways involved in inflammation and immune response by altering cytokine production.

- Apoptosis Induction : Activation of apoptotic pathways through caspase cascades has been observed with structurally related compounds.

Properties

CAS No. |

21093-23-2 |

|---|---|

Molecular Formula |

C24H42O2 |

Molecular Weight |

362.6 g/mol |

IUPAC Name |

4-octadecylbenzene-1,3-diol |

InChI |

InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23(25)21-24(22)26/h19-21,25-26H,2-18H2,1H3 |

InChI Key |

LWWXYKKZEDHOSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC1=C(C=C(C=C1)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.